EVCit Tripeptide Extends Mouse Plasma Half-Life 8.3-Fold Over VCit Dipeptide at the Probe Level
The EVCit tripeptide sequence at the core of DBCO-PEG4acetic-EVCit-PAB confers a dramatic improvement in mouse plasma stability compared to the conventional VCit dipeptide found in DBCO-PEG4-acetic-Val-Cit-PAB. In a direct head-to-head comparison using pyrene-based small-molecule probes incubated in undiluted BALB/c mouse plasma at 37 °C, the EVCit probe (1c) exhibited a half-life (t1/2) of 19.1 hours, versus only 2.3 hours for the VCit probe (1a)—an 8.3-fold extension [1]. The EVCit probe also outperformed the previously reported best-in-class hydroxy-functionalized HO-GVCit probe (1f, t1/2 = 5.0 h) by 3.8-fold. This stabilization is attributed to the negatively charged glutamic acid side chain at the P3 position, which electrostatically repels the active site of murine carboxylesterase Ces1c [2]. All probes tested were stable in human plasma with no significant degradation after 2 days, confirming that the EVCit modification specifically addresses a murine-specific instability problem without compromising human plasma stability [1].
| Evidence Dimension | Mouse plasma stability (probe half-life at 37 °C) |
|---|---|
| Target Compound Data | EVCit probe 1c t1/2 = 19.1 hours |
| Comparator Or Baseline | VCit probe 1a t1/2 = 2.3 hours; SVCit probe 1b t1/2 = 3.1 hours; HO-GVCit probe 1f t1/2 = 5.0 hours; KVCit probe 1e t1/2 = 0.9 hours |
| Quantified Difference | 8.3-fold longer than VCit; 3.8-fold longer than HO-GVCit; 21.2-fold longer than KVCit |
| Conditions | Undiluted BALB/c mouse plasma, 37 °C, monitored by HPLC; all assays performed in triplicate |
Why This Matters
For procurement decisions, this directly quantifies why DBCO-PEG4acetic-EVCit-PAB is suitable for mouse xenograft studies where standard VCit linkers fail due to premature systemic payload release, enabling translational research that VCit-based linkers cannot support.
- [1] Anami Y, Yamazaki CM, Xiong W, et al. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications. 2018;9:2512. (Fig. 1c, probe stability data; main text lines 144–158). DOI: 10.1038/s41467-018-04982-3. View Source
- [2] Dorywalska M, Strop P, Melton-Witt JA, et al. Site-dependent degradation of a valine-citrulline cleavable linker in mouse plasma. Molecular Cancer Therapeutics. 2015;14(12 Suppl 2):Abstract A154. (Identifies Ces1c as the enzyme responsible for VCit degradation in mouse plasma). View Source
